molecular formula C14H21N3O2 B13118837 Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate

Cat. No.: B13118837
M. Wt: 263.34 g/mol
InChI Key: LLEPNDPUXRTJKI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate is a valuable Boc-protected piperazine intermediate extensively used in medicinal chemistry and pharmaceutical research. Its core structure features a piperazine ring that is both substituted at a carbon atom with a pyridyl group and protected at a nitrogen atom with a tert-butoxycarbonyl (Boc) group. This molecular architecture makes it a versatile building block for constructing more complex, drug-like molecules. The Boc group is a standard protecting group for amines, which can be easily removed under mild acidic conditions to reveal a reactive secondary amine for further functionalization . The primary research application of this compound is as a key synthon in the synthesis of potential therapeutic agents. Piperazine-containing compounds are frequently found in biologically active molecules and FDA-approved drugs, often used to optimize pharmacokinetic properties or as a scaffold to properly position pharmacophoric groups . Specifically, N-arylpiperazine derivatives, accessible from intermediates like this one, are common structural motifs explored in drug discovery. Synthetic methodologies such as palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient heteroarenes are commonly employed to utilize such building blocks . For instance, closely related analogs, such as tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, are critical intermediates in the synthesis of Palbociclib, Ribociclib, and other Cyclin-Dependent Kinase (CDK) 4/6 inhibitors approved for cancer treatment . Furthermore, piperazine scaffolds are central to research in other therapeutic areas, including the development of peripherally restricted antagonists for cannabinoid receptor type 1 (CB1) . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPNDPUXRTJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-pyridylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of piperazine, including tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate, exhibit significant antimicrobial properties. A study synthesized various piperazine derivatives and tested their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated promising Minimum Inhibitory Concentrations (MICs), suggesting potential in developing anti-tuberculosis medications .

2. Central Nervous System Modulation
this compound has been studied for its effects on the central nervous system. Compounds with similar structures have shown potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. Research indicates that piperazine derivatives can interact with serotonin receptors, which are crucial in mood regulation .

3. Synthesis of Novel Therapeutics
The compound serves as a precursor in the synthesis of novel therapeutic agents. For example, it has been utilized in the development of new anti-cancer drugs through modifications that enhance its bioactivity and selectivity against cancer cells. The synthetic pathways often involve coupling reactions with other bioactive molecules, enhancing therapeutic profiles .

Data Tables

Application Area Compound Activity Reference
AntimicrobialEffective against Mycobacterium tuberculosis
CNS ModulationPotential anxiolytic and antidepressant effects
Synthesis of TherapeuticsPrecursor for anti-cancer drug development

Case Studies

Case Study 1: Anti-Tuberculosis Activity
In a study conducted at the Birla Institute of Technology and Science, researchers synthesized a series of piperazine derivatives, including this compound. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The most promising derivatives exhibited IC50 values as low as 0.29 μM, indicating strong potential for further development into therapeutic agents .

Case Study 2: CNS Effects
A separate investigation focused on the neuropharmacological effects of piperazine derivatives in animal models. The study found that certain modifications to this compound resulted in compounds that significantly reduced anxiety-like behavior in rodents when tested in standard assays. This suggests a pathway for developing new treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The piperazine ring and pyridine moiety play crucial roles in the binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Their Implications

Compound Name Substituent Position/Modification Key Properties/Effects Reference ID
Tert-butyl 4-(4-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A10) Trifluoromethyl at pyridine C4 ↑ Lipophilicity, metabolic stability
Tert-butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A11) Trifluoromethyl at pyridine C5 Altered electronic profile, ↓ polarity
Tert-butyl 4-[4-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) Thiadiazole at pyridine C3 ↑ Hydrogen-bonding capacity, enzymatic inhibition
Tert-butyl 4-(4-(methylaminomethyl)pyridin-2-yl)piperazine-1-carboxylate Methylaminomethyl at pyridine C4 ↑ Solubility, CNS penetration
Tert-butyl 2-methyl-4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate Methyl and pyridin-2-ylethyl at piperazine C2/C4 Steric hindrance, chiral center introduction

Key Observations :

  • Trifluoromethyl groups (A10, A11) enhance lipophilicity and resistance to oxidative metabolism, critical for drug candidates targeting membrane-bound enzymes .
  • Thiadiazole (C11) introduces heteroatoms for hydrogen bonding, improving affinity for ATP-binding pockets in kinases .
  • Methylaminomethyl () improves aqueous solubility, beneficial for blood-brain barrier penetration in CNS-targeted therapies .

Key Observations :

  • Nucleophilic substitution (e.g., Boc protection) is highly efficient (up to 91% yield) and scalable .
  • Transition-metal-catalyzed couplings (Suzuki, Buchwald-Hartwig) enable regioselective introduction of aryl/heteroaryl groups but require rigorous degassing and palladium catalysts .

Key Observations :

  • Compound 42 exhibits exceptional potency against Trypanosoma brucei due to its dichlorophenol group, which mimics natural substrate interactions .
  • Triazole-containing derivatives (2l) show broad-spectrum antimicrobial activity, likely via disruption of bacterial cell wall synthesis .

Biological Activity

Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O2C_{16}H_{23}N_{3}O_{2}, with a molecular weight of approximately 295.38 g/mol. The compound features a piperazine ring , a pyridine moiety , and a tert-butyl group , which enhance its stability and biological activity.

Property Value
Molecular FormulaC16H23N3O2C_{16}H_{23}N_{3}O_{2}
Molecular Weight295.38 g/mol
Functional GroupsPiperazine, Pyridine, Tert-butyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antibacterial Effects : The compound has shown potential as an antibacterial agent against both susceptible and drug-resistant strains of Gram-positive bacteria. Its mechanism may involve depolarization of bacterial cytoplasmic membranes, leading to cell death.
  • Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, which is crucial for its antibacterial properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. For instance, it was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and showed promising results in inhibiting their growth.

Case Studies

  • Study on Drug Resistance : In a study focused on multidrug-resistant E. coli, derivatives of pyridylpiperazines were evaluated for their ability to inhibit the AcrAB-TolC efflux pump. This study highlighted the potential of similar compounds to enhance antibiotic efficacy against resistant strains .
  • In Vitro Assays : In vitro assays indicated that this compound could significantly reduce bacterial viability at low concentrations, demonstrating an IC50 value in the micromolar range.

Structural Comparisons

Comparative analysis with structurally related compounds reveals unique features that may contribute to the distinct biological activities of this compound:

Compound Name Molecular Formula Key Features
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateC14H20BrN3O2C_{14}H_{20}BrN_{3}O_{2}Contains a bromine substituent, affecting binding affinity
N,N-DimethylpiperazineC6H14N2C_{6}H_{14}N_{2}Simpler structure lacking additional functional groups

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